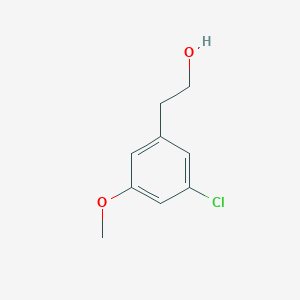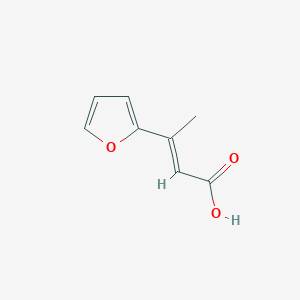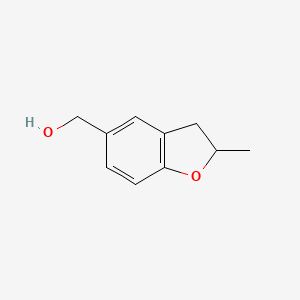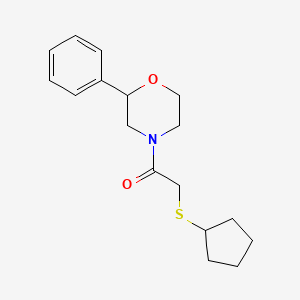
2-(Cyclopentylthio)-1-(2-phenylmorpholino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclopentylthio)-1-(2-phenylmorpholino)ethanone is a useful research compound. Its molecular formula is C17H23NO2S and its molecular weight is 305.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclopentenone Moieties in Anticancer Drug Design : Cyclopentenone, a core structure found in many biologically active compounds, has been recognized for its anticancer properties. The incorporation of cyclopentenone groups into molecules has shown to enhance their anticancer potential, suggesting that compounds with similar cyclic structures or functionalities, like 2-(Cyclopentylthio)-1-(2-phenylmorpholino)ethanone, might also possess valuable pharmacological properties (Conti, 2006).
Metabolomics and Drug Interactions : Understanding the metabolic pathways and drug interactions of compounds is crucial for their therapeutic application. Methadone's metabolomics, for example, reveal the complexity of its interactions and effects, highlighting the importance of studying the metabolism and pharmacokinetics of compounds like this compound for potential clinical use (Dinis-Oliveira, 2016).
Cyclodextrins in Drug Delivery : Cyclodextrins have been extensively studied for their ability to enhance drug solubility, stability, and bioavailability. Their application in drug delivery systems demonstrates the potential for chemical modifications and formulations to improve the therapeutic efficacy of compounds, including those with challenging physicochemical properties similar to this compound (Challa et al., 2005).
Cinnamic Acid Derivatives in Cancer Therapy : The therapeutic potential of cinnamic acid derivatives in anticancer treatment illustrates the importance of chemical moieties in drug design. These derivatives' mechanisms of action and their modifications could provide insights into developing new therapeutic agents with specific activities, including structures akin to this compound (De, Baltas, & Bedos-Belval, 2011).
Cyclometalating Ligands in OLEDs : The application of cyclometalating ligands in organic light-emitting diodes (OLEDs) showcases the potential of certain chemical structures in technological applications. This area of research suggests that compounds with unique electronic properties, similar to this compound, could be explored for use in electronic devices and lighting technologies (Chi & Chou, 2010).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c19-17(13-21-15-8-4-5-9-15)18-10-11-20-16(12-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXVERWQXHVEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2835418.png)
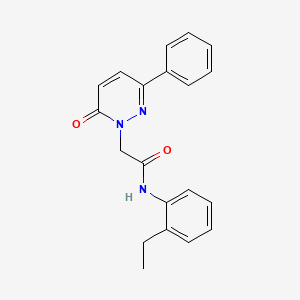

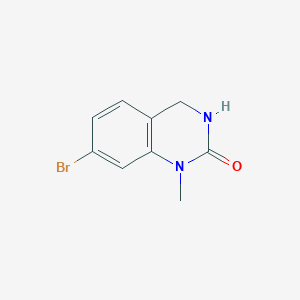
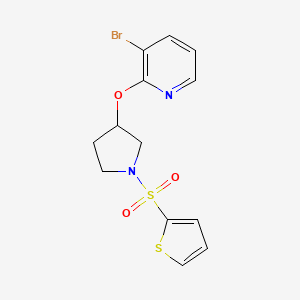
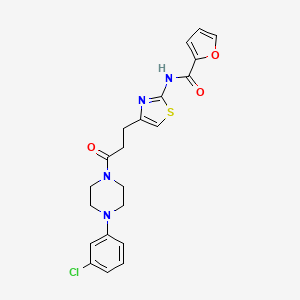
![N-(4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835428.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2835429.png)
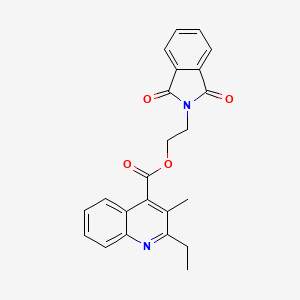
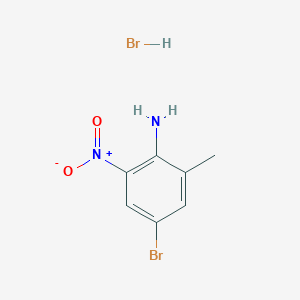
![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2835437.png)
